(2-Bromobenzo[d]oxazol-5-yl)methanol
Description
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
(2-bromo-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2 |
InChI Key |
SQKHPGLTRROWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Bromobenzo[d]oxazol-2-amine
A key intermediate is 5-bromobenzo[d]oxazol-2-amine, which can be prepared via palladium-catalyzed borylation and subsequent transformations:
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| 1. 5-Bromobenzo[b]oxazol-2-amine + bis(pinacolato)diboron + 1,4-dioxane | Stirred at room temperature under nitrogen, then heated to reflux (100–103 °C) for 3–5 h with Pd(dppf)Cl2 catalyst and potassium acetate | 70% yield; reaction monitored by HPLC; inert atmosphere essential |
| 2. Workup: Filtration through silica gel, elution with ethyl acetate, concentration under vacuum | Followed by acid treatment with 50% aqueous HCl at 80–84 °C for 2–4 h | Solid isolated by vacuum filtration, washed, and dried to yield 5-bromo-2-amino-benzoxazole hydrochloride salt |
This method provides a robust route to the brominated benzoxazole amine intermediate with high purity and reproducibility.
Introduction of the Hydroxymethyl Group at the 5-Position
The hydroxymethyl group can be introduced via selective reduction or substitution reactions on appropriately functionalized benzoxazole derivatives:
- Reduction of aldehyde or nitrile precursors at the 5-position to the corresponding alcohol.
- Hydroxymethylation via formylation followed by reduction , often using reagents such as formaldehyde or paraformaldehyde under basic or acidic conditions.
While direct literature on this compound preparation is limited, analogous benzoxazole derivatives have been synthesized by:
Alternative Synthetic Strategies
- Pd-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to install substituents on the benzoxazole ring, followed by functional group transformations to yield the hydroxymethyl derivative.
- Use of methanol as solvent in thermolysis reactions to stabilize intermediates and facilitate formation of hydroxymethylated benzoxazoles.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- NMR and Mass Spectrometry confirm the structure and purity of intermediates and final products, with characteristic signals for benzoxazole protons and hydroxymethyl groups.
- X-ray crystallography has been used to confirm isomeric forms and ring conformations in related benzoxazole derivatives, supporting the stability of the synthesized compounds.
- Reaction monitoring by HPLC ensures completion and purity during scale-up synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromobenzo[d]oxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (2-Bromobenzo[d]oxazol-5-yl)carboxylic acid.
Reduction: Benzo[d]oxazol-5-ylmethanol.
Substitution: (2-Azidobenzo[d]oxazol-5-yl)methanol, (2-Cyanobenzo[d]oxazol-5-yl)methanol, etc.
Scientific Research Applications
(2-Bromobenzo[d]oxazol-5-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and microorganisms.
Material Science: Benzoxazole derivatives are used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of (2-Bromobenzo[d]oxazol-5-yl)methanol is primarily related to its interaction with biological targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Theoretical calculation based on structural inference.
Key Comparative Insights:
Functional Groups: The methanol (-CH2OH) group distinguishes the target compound from analogs with esters (e.g., ) or phenols (e.g., ). Methanol allows for oxidation to carboxylic acids or participation in hydrogen bonding, influencing solubility and biological activity.
Structural Isomerism :
- The isoxazole analog demonstrates how ring heteroatom positioning (oxygen vs. nitrogen) alters electronic properties and solubility.
Solubility Trends: Analogs with polar groups (e.g., -COOCH3 in ) or slight solubility in DMSO/methanol (e.g., ) suggest the target compound may share similar solubility profiles, though experimental data is needed.
Applications :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Bromobenzo[d]oxazol-5-yl)methanol?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, brominated benzo[d]oxazole precursors (e.g., 5-bromo derivatives) are reacted with methanol-containing aryl boronic acids under inert conditions. Key steps include:
- Catalytic System : Pd₂(dba)₃·CHCl₃ and XPhos ligand in toluene .
- Purification : Silica gel chromatography (20% EtOAc/hexanes) yields the product with ~85% purity .
- Characterization : Confirm via ¹H NMR (e.g., δ = 8.61 ppm for aromatic protons) and HPLC (>99% purity) .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify aromatic protons (δ = 7.0–8.6 ppm) and the methanol group (δ = 3.85 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL resolves bond lengths and angles with precision (e.g., C-Br bond = 1.89 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 258.9842) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Tuning : Replace Pd₂(dba)₃ with Pd(OAc)₂ for cost efficiency and reduced toxicity .
- Solvent Effects : Use DMF instead of toluene for improved solubility of brominated intermediates, enhancing coupling efficiency .
- Workflow Adjustments : Avoid chromatographic separations by recrystallizing intermediates (e.g., ethanol recrystallization yields 85% purity) .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Cross-Validation : Compare ¹H NMR with ¹³C NMR and IR to distinguish impurities (e.g., residual solvents) from structural isomers .
- Crystallographic Validation : Use SHELX-refined X-ray structures to confirm atomic positions and rule out tautomeric forms .
- HPLC-MS Analysis : Detect trace byproducts (e.g., debrominated derivatives) with gradients of 0.1% formic acid in acetonitrile .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution .
- Molecular Docking : Model interactions with palladium catalysts to optimize ligand selection (e.g., XPhos vs. SPhos) .
- Crystallographic Data : Use SHELXD-generated charge-density maps to assess steric hindrance at the bromine site .
Q. How to address stereochemical challenges during functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
